molecular formula C8H12ClN3O B8643999 3-(2-Amino-2-methylpropoxy)-6-chloropyridazine

3-(2-Amino-2-methylpropoxy)-6-chloropyridazine

Cat. No.: B8643999
M. Wt: 201.65 g/mol
InChI Key: UIFGZHMSKUWISH-UHFFFAOYSA-N
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Description

3-(2-Amino-2-methylpropoxy)-6-chloropyridazine is a useful research compound. Its molecular formula is C8H12ClN3O and its molecular weight is 201.65 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C8H12ClN3O

Molecular Weight

201.65 g/mol

IUPAC Name

1-(6-chloropyridazin-3-yl)oxy-2-methylpropan-2-amine

InChI

InChI=1S/C8H12ClN3O/c1-8(2,10)5-13-7-4-3-6(9)11-12-7/h3-4H,5,10H2,1-2H3

InChI Key

UIFGZHMSKUWISH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(COC1=NN=C(C=C1)Cl)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a suspension of 1.5 g of 61% sodium hydride in 20 ml of benzene was added dropwise at room temperature 2.7 g of 2-amino-2-methylpropanol, and then a solution of 4.5 g of 3,6-dichloropyridazine in 20 ml of benzene was added. The mixture was refluxed for one hour. The reaction mixture was cooled, washed with water, and dried over magnesium sulfate. The solvent was evaporated to give 4.33 g of 3-(2-amino-2-methylpropoxy)-6-chloropyridazine.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
2.7 g
Type
reactant
Reaction Step Two
Quantity
4.5 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

A mixture of 1.8 g of 1-[2-(2-methoxyethyl)phenoxy]-3-[1,1-dimethyl-2-(3-chloro-6-pyridazinyloxy)ethylamino]-2-propanol obtained in (a) above, 15 ml of hydrazine hydrate and 30 ml of ethanol was refluxed overnight with stirring. The solvent was removed under reduced pressure. A solution of the residue in 90 ml of acetone was refluxed for 15 minutes. After evaporating the solvent, a solution of the oily residue in chloroform was washed successively with 5% sodium carbonate and an aqueous solution of sodium chloride and dried over magnesium sulfate. The solvent was evaporated and the crude product was purified by thin-layer chromatography [silica gel (Merck GF254); chloroform/methanol=9/1] to give 219 mg of 1-[2-(2-methoxyethyl)phenoxy]-3-[1,1-dimethyl-2-(3-isopropylidenehydrazino-6-pyridazinyloxy)ethylamino]-2-propanol as a pale yellow oil.
Quantity
30 mL
Type
solvent
Reaction Step One
Name
1-[2-(2-methoxyethyl)phenoxy]-3-[1,1-dimethyl-2-(3-chloro-6-pyridazinyloxy)ethylamino]-2-propanol
Quantity
1.8 g
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

A mixture of 5.7 g of 1-(2-chloro-5-methylphenoxy)-3-[1,1-dimethyl-2-(3-chloro-6-pyridazinyloxy)ethylamino]-2-propanol obtained in (a) above, 20 ml of hydrazine hydrate and 20 ml of ethanol was refluxed overnight with stirring. The solvent was removed under reduced pressure. A solution of the residue in 100 ml of benzene was extracted with 30 ml of 10% hydrochloric acid. The aqueous layer was made alkaline with 10% sodium hydroxide and extracted with chloroform, and the organic layer was dried over magnesium sulfate. The solvent was evaporated. To a solution of the residue in 20 ml of ethanol was added 57 ml of 1N hydrochloric acid, and the solvent was evaporated below 40° C. under reduced pressure. A solution of the residue in ethanol was stored at 0° C. overnight. Recrystallization of the product from methanol-ethanol gave 1.21 g of 1-(2-chloro-5-methylphenoxy)-3-[1,1-dimethyl-2-(3-hydrazino-6-pyridazinyloxy)ethylamino]-2-propanol hydrochloride as pale yellow pillar-like crystals having a melting point of 204.6° to 205.7° C.
Quantity
20 mL
Type
solvent
Reaction Step One
Name
1-(2-chloro-5-methylphenoxy)-3-[1,1-dimethyl-2-(3-chloro-6-pyridazinyloxy)ethylamino]-2-propanol
Quantity
5.7 g
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

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